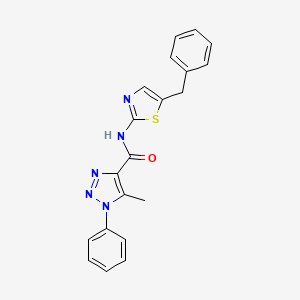

N-(5-benzylthiazol-2-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups . The benzyl group, thiazole ring, triazole ring, and carboxamide group would each contribute to the overall structure . The exact structure could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups . The thiazole and triazole rings could potentially undergo a variety of reactions, including electrophilic and nucleophilic substitutions . The carboxamide group could also participate in reactions, such as hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups . For example, the presence of the thiazole and triazole rings could potentially make the compound aromatic . The carboxamide group could contribute to the compound’s solubility in water .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis and Biological Activity

Research into heterocyclic compounds like the one often explores their synthesis and potential biological activities. For example, Patel et al. (2015) synthesized a series of heterocyclic compounds exhibiting antibacterial and antifungal activities, highlighting the potential of such compounds in combating microbial infections (Patel & Patel, 2015). This suggests that N-(5-benzylthiazol-2-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide might also have applications in developing new antimicrobial agents.

Catalysis and Material Science

Compounds with 1,2,3-triazole moieties have been studied for their catalytic properties and potential applications in material science. Saleem et al. (2013) explored half-sandwich Ruthenium(II) complexes of 1,2,3-triazole-based ligands for catalytic oxidation and hydrogenation, indicative of the broader applicability of triazole compounds in catalysis and material synthesis (Saleem et al., 2013).

Antimycobacterial and Antitubercular Activity

The search for new antitubercular agents has led to the synthesis of various thiazole and triazole derivatives. Shinde et al. (2019) synthesized 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives demonstrating good activity against Mycobacterium tuberculosis, pointing towards the potential of structurally similar compounds in treating tuberculosis (Shinde et al., 2019).

Mécanisme D'action

Target of Action

The primary targets of N-(5-benzylthiazol-2-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide are tumor cell lines . This compound exhibits cytotoxic activity towards these cells, making it a potential candidate for cancer treatment .

Mode of Action

This compound interacts with its targets by inducing cell apoptosis and causing G1-phase arrest in the cell division cycle . This means that the compound can inhibit the growth of tumor cells by stopping the division when the cells complete a division cycle before another DNA synthesis phase starts .

Biochemical Pathways

It is known that the compound’s cytotoxic activity is related to its ability to disrupt the normal cell cycle, leading to cell death

Pharmacokinetics

It’s worth noting that the compound’s solubility and bioavailability can be improved by conjugating it with polymeric carriers based on polyethylene glycol (peg) .

Result of Action

The result of the compound’s action is the induction of apoptosis in tumor cells and the arrest of the cell cycle at the G1 phase . This leads to a decrease in the proliferation of tumor cells, which could potentially result in the reduction of tumor size and progression .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility and bioavailability can be enhanced by using polymeric nanoscale carriers . .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(5-benzyl-1,3-thiazol-2-yl)-5-methyl-1-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5OS/c1-14-18(23-24-25(14)16-10-6-3-7-11-16)19(26)22-20-21-13-17(27-20)12-15-8-4-2-5-9-15/h2-11,13H,12H2,1H3,(H,21,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHDBTCEMOTMMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-6-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2944916.png)

![Ethyl 9-bromo-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2944920.png)

![3-(4-Methoxyphenyl)-5-{1-[(3-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2944922.png)

![Hexahydrooxazolo[5,4-c]pyridin-2(1H)-one](/img/structure/B2944924.png)

![6-bromo-N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2944925.png)

![(Z)-methyl 2-(5,7-dimethyl-2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2944927.png)

![3-Ethyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2944932.png)

![5-Methyl-4-[[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2944933.png)

![3-(2-Methoxyphenyl)-2,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2944935.png)